This compound can be sourced from various chemical suppliers and is often produced through synthetic routes that ensure high enantioselectivity. It is classified under organic compounds, specifically as a diamine and a derivative of tetrahydrofuran. Its CAS number is 45434-73-9, which helps in identifying it in chemical databases .
The synthesis of (3S,4S)-Tetrahydrofuran-3,4-diamine typically involves several methods aimed at achieving the desired stereochemistry.
The molecular structure of (3S,4S)-Tetrahydrofuran-3,4-diamine features a five-membered ring containing one oxygen atom and two amino groups attached at the 3rd and 4th carbon positions.
The compound's three-dimensional conformation plays a crucial role in its reactivity and interactions with biological targets .
(3S,4S)-Tetrahydrofuran-3,4-diamine can participate in various chemical reactions due to its functional groups.
Reagents such as hydrogen peroxide for oxidation and sodium borohydride for reduction are commonly employed. Reaction conditions typically involve controlled temperatures and pH levels tailored to achieve desired outcomes .
The mechanism of action for (3S,4S)-Tetrahydrofuran-3,4-diamine involves its interaction with specific molecular targets within biological systems.
The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. Its chiral nature allows it to exhibit distinct interactions compared to its stereoisomers, influencing its efficacy in therapeutic applications.
(3S,4S)-Tetrahydrofuran-3,4-diamine has several significant applications across different scientific fields:
Stereoselective synthesis of (3S,4S)-tetrahydrofuran-3,4-diamine leverages chiral pool and asymmetric catalysis approaches to achieve high enantiomeric excess. The chiral pool strategy commonly employs L-tartaric acid derivatives as starting materials due to their inherent C₂ symmetry and (2S,3S) configuration. In one documented route, diethyl L-tartrate undergoes double mesylation, followed by nucleophilic displacement with azide ions (NaN₃/DMF) to install the diamino functionality. Subsequent hydrogenation (Pd/C, H₂) reduces azides to primary amines while preserving the furanose ring, yielding the target diamine with >99% ee [3] [9].
Catalytic hydrogenation of furan precursors provides an alternative pathway. For example, 3,4-diaminofuran derivatives undergo asymmetric hydrogenation using Rh(I)-(R,R)-Et-DuPhos catalyst, achieving up to 98% de and 97% ee under mild conditions (50 psi H₂, 25°C). This method’s stereoselectivity arises from the catalyst’s ability to coordinate both nitrogen lone pairs, enforcing a syn-facial delivery of hydrogen [2]. Key challenges include suppressing epimerization during amine deprotection; optimized protocols use neutral hydrogenolysis conditions (Pd(OH)₂/C, cyclohexene) rather than acidic media [5] [9].
Table 1: Stereoselective Routes to (3S,4S)-Tetrahydrofuran-3,4-diamine
Method | Starting Material | Key Steps | Yield (%) | ee (%) |
---|---|---|---|---|
Chiral Pool (Tartrate) | Diethyl L-tartrate | Mesylation, NaN₃ displacement, H₂/Pd | 65 | >99 |
Catalytic Hydrogenation | 3,4-Diaminofuran | Rh(I)-(R,R)-Et-DuPhos, 50 psi H₂ | 82 | 97 |
Enzymatic Resolution | rac-3-Acetamido-THF | Lipase B (CAL-B), vinyl acetate | 45* | >99 |
*Theoretical maximum yield for kinetic resolution is 50%.
Catalytic asymmetric methods enable direct enantioselective installation of nitrogen functionalities onto tetrahydrofuran scaffolds. Organocatalytic amination exploits chiral phosphoric acids (CPAs) to activate imino-furan intermediates. For instance, (S)-TRIP-catalyzed (10 mol%) addition of dibenzyl azodicarboxylate to 3-hydroxy-tetrahydrofuran delivers the 3,4-diamino adduct with 92% ee via a hydrogen-bonding transition state [9].
Transition metal-catalyzed diamination of alkenyl-furans provides a convergent route. A Pd(II)/(S)-t-Bu-BOX system (5 mol%) mediates intramolecular diamination of N-tosylcarbamate-tethered allyl furans, forming the diamino-THF core with 94% ee and complete syn-diastereoselectivity. This reaction proceeds through a π-allyl-Pd intermediate, where chiral ligand control dictates facial selectivity [3] [6].
Recent advances include dual catalysis combining photoredox and asymmetric Ni(0) systems. Visible-light-driven amination of 3-bromo-tetrahydrofuran with phthalimide, catalyzed by Ni(II)/(R)-BINAP and Ir(ppy)₃, affords the (3S,4S)-diamine derivative in 85% yield and 90% ee. This method overcomes limitations in electrophilic amination by enabling C–N bond formation at unactivated positions [6].
Table 2: Catalytic Systems for Asymmetric Diamination
Catalyst System | Substrate Class | ee (%) | d.r. | Key Advantage |
---|---|---|---|---|
(S)-TRIP (CPA) | 3-Oxo-tetrahydrofuran | 92 | - | Metal-free, ambient conditions |
Pd(II)/(S)-t-Bu-BOX | Alkenyl furans | 94 | >20:1 | syn-Selectivity |
Ni(II)/Ir(ppy)₃/(R)-BINAP | 3-Bromo-tetrahydrofuran | 90 | - | Radical tolerance |
Solid-phase synthesis (SPS) enables rapid assembly of (3S,4S)-diamine-functionalized libraries, particularly for peptide hybrid molecules. Ultrasound-assisted SPPS (US-SPPS) significantly enhances coupling efficiency for sterically hindered diamino-THF residues. When synthesizing FGFR3-targeting peptides containing C-terminal (3S,4S)-diamine, US-SPPS (40 kHz, 100 W) in DMF reduced coupling times from 120 min to 15 min per residue and improved crude purity from 73% to 82% compared to conventional SPPS [7].
Solvent engineering is critical for suppressing racemization. Replacing DMF with THF or ACN during Fmoc deprotection (20% piperidine) reduces epimerization of (3S,4S)-diamine building blocks by 60%. THF’s lower basicity (compared to DMF) minimizes enolization at the α-stereocenter, while ACN enhances resin swelling for PEG-based resins like ChemMatrix® [10].
Structured handle strategies facilitate cleavage of acid-sensitive diamine derivatives. The HYCRAM linker (hydroxymethylphenoxyacetic acid) enables orthogonally protected (3S,4S)-diamine incorporation via allo-dipeptide spacers. After chain assembly, TFA cleavage (0.5% H₂O) releases the diamine-peptide conjugate without Boc-deprotection of the diamino-THF moiety [7] [10].
Table 3: Solid-Phase Synthesis Performance with Diamino-THF Residues
Resin/Linker | Solvent System | Coupling Reagent | Racemization (%) | Purity (Crude, %) |
---|---|---|---|---|
Rink Amide MBHA | DMF | HBTU/DIPEA | 8.2 | 73 |
ChemMatrix®-HYCRAM | THF | HATU/Collidine | 3.1 | 89 |
PEG-PS-HMP | ACN | PyOxp/DIPEA | 2.8 | 91 |
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: